molecular formula C12H14N2O2 B8074347 1-(Oxan-2-YL)-1H-indazol-5-OL

1-(Oxan-2-YL)-1H-indazol-5-OL

Cat. No.: B8074347
M. Wt: 218.25 g/mol
InChI Key: QEAIYDCMGCDKFE-UHFFFAOYSA-N
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Description

1-(Oxan-2-YL)-1H-indazol-5-OL is a chemical compound that features a unique structure combining an oxane ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-YL)-1H-indazol-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyindazole with oxirane derivatives in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-YL)-1H-indazol-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

1-(Oxan-2-YL)-1H-indazol-5-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Oxan-2-YL)-1H-indazol-5-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

    1-(Oxan-2-yl)-1H-pyrazol-4-ol: This compound shares a similar oxane ring but has a pyrazole moiety instead of an indazole.

    Mangiferin: A xanthone derivative with a similar oxane ring structure.

Uniqueness: 1-(Oxan-2-YL)-1H-indazol-5-OL is unique due to its combination of an oxane ring and an indazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(oxan-2-yl)indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAIYDCMGCDKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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